Phthalazine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine-5-carboxamide is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalazine-5-carboxamide can be synthesized through various methods. One common approach involves the reaction of phthalhydrazide with an appropriate carboxylic acid derivative under reflux conditions. For example, the reaction of phthalhydrazide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-5,10-dione derivatives.
Reduction: Reduction reactions can yield phthalazine derivatives with different functional groups.
Substitution: Substitution reactions can introduce various substituents onto the phthalazine ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used as an oxidizing agent.
Reduction: Zinc and hydrochloric acid are often used for reduction reactions.
Substitution: Various reagents, such as alkyl halides and aryl halides, can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phthalazine-5,10-dione derivatives, substituted phthalazines, and other functionalized phthalazine compounds .
Wissenschaftliche Forschungsanwendungen
Phthalazine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Phthalazine derivatives are being explored for their potential as therapeutic agents for various diseases, including cancer and cardiovascular disorders.
Wirkmechanismus
The mechanism of action of phthalazine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as poly (ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair processes. By inhibiting these enzymes, this compound can induce cell death in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Phthalazine-5-carboxamide can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which has a similar structure but lacks the carboxamide group.
Phthalazine-5,10-dione: An oxidized derivative with different chemical properties.
Pyrazolo[1,2-b]phthalazine-5,10-dione: A fused heterocyclic compound with enhanced biological activity
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H7N3O |
---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
phthalazine-5-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-11-12-5-8(6)7/h1-5H,(H2,10,13) |
InChI-Schlüssel |
APOIDWDRAGGLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=NC=C2C(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.